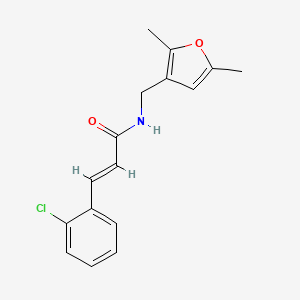
(E)-3-(2-chlorophenyl)-N-((2,5-dimethylfuran-3-yl)methyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-chlorophenyl)-N-((2,5-dimethylfuran-3-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C16H16ClNO2 and its molecular weight is 289.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Spectral Analysis
Research on compounds similar to (E)-3-(2-chlorophenyl)-N-((2,5-dimethylfuran-3-yl)methyl)acrylamide includes the synthesis and spectral analysis of related acrylamides. For example, the study by Shukla et al. (2020) on 3-(2, 6-dichlorophenyl)-acrylamide and its dimer involved molecular docking, Density Functional Theory (DFT), and Quantum Theory of Atoms in Molecules (QTAIM) approaches to describe and measure non-covalent interactions within the molecules. This study provides insights into the spectroscopic data analysis and nonlinear optical activity of acrylamide derivatives, suggesting potential applications in materials science and optical technologies (Shukla, Chaudhary, & Pandey, 2020).
Corrosion Inhibition
Acrylamide derivatives have been studied for their corrosion inhibition properties. Baskar et al. (2014) synthesized photo-cross-linkable polymers from acrylate compounds for inhibiting mild steel corrosion in hydrochloric acid medium. These polymers showed excellent inhibition efficiency, suggesting that similar acrylamide compounds could be used in developing corrosion-resistant materials and coatings (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).
Polymer Science and Engineering
The polymerization of acrylamides, including the atomic transfer radical polymerization in water, has significant implications in polymer science. Research by Wever et al. (2012) on acrylamide homopolymers and block copolymers showcases the potential of acrylamide derivatives in creating materials with specific molecular weights, low dispersity, and controlled structures for various engineering applications (Wever, Raffa, Picchioni, & Broekhuis, 2012).
Heterocyclic Chemistry
Acrylamide compounds are utilized in heterocyclic chemistry for synthesizing biologically active molecules. For instance, studies on the synthesis of pyrimidine derivatives from enaminones show the utility of acrylamide derivatives in creating compounds with potential pharmacological applications (Sokolenko et al., 2017).
Material Science
Acrylamide derivatives play a role in material science, particularly in the synthesis and characterization of novel materials. For example, the preparation of latex nanoparticles using a photoinitiating system in reverse micelles demonstrates the application of acrylamide derivatives in creating nanostructured materials with potential uses in coatings, drug delivery systems, and more (Arbeloa, Porcal, Bertolotti, & Previtali, 2015).
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-9-14(12(2)20-11)10-18-16(19)8-7-13-5-3-4-6-15(13)17/h3-9H,10H2,1-2H3,(H,18,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJGQAQJPIBBEL-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)CNC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B2595809.png)
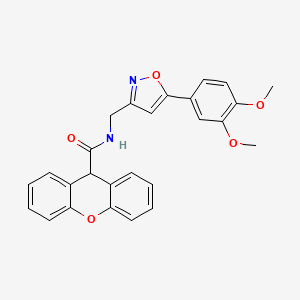
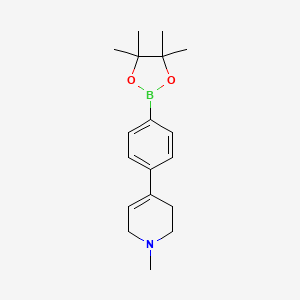
![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2,2,2-trifluoroacetamide](/img/structure/B2595814.png)

![3-(3,5-Dimethoxyphenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2595816.png)
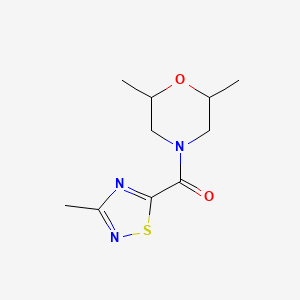
![N-[2-Hydroxy-2-(4-phenylphenyl)ethyl]prop-2-enamide](/img/structure/B2595821.png)
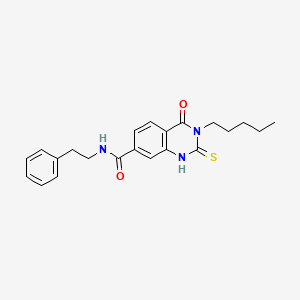

![5-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B2595828.png)
![N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2595829.png)
![4-methoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2595830.png)

